molecular formula C11H11BCl2N2O3 B13984286 [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid

[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid

Cat. No.: B13984286
M. Wt: 300.9 g/mol
InChI Key: LCEGLQZVGQGCBQ-UHFFFAOYSA-N
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Description

[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions for hydroboration are generally mild, making it a preferred method for the preparation of organoboron compounds . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .

Chemical Reactions Analysis

[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Mechanism of Action

Properties

Molecular Formula

C11H11BCl2N2O3

Molecular Weight

300.9 g/mol

IUPAC Name

[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C11H11BCl2N2O3/c13-8-6-9(14)11(12(17)18)10(7-8)19-5-4-16-3-1-2-15-16/h1-3,6-7,17-18H,4-5H2

InChI Key

LCEGLQZVGQGCBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)OCCN2C=CC=N2)(O)O

Origin of Product

United States

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